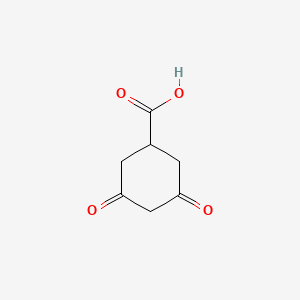

3,5-Dioxocyclohexanecarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,5-dioxocyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5-1-4(7(10)11)2-6(9)3-5/h4H,1-3H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCGPFJGIBKPQGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70559515 | |

| Record name | 3,5-Dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42858-60-6 | |

| Record name | 3,5-Dioxocyclohexanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=42858-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dioxocyclohexane-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70559515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 3,5-Dioxocyclohexanecarboxylic acid?

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dioxocyclohexanecarboxylic acid, a bifunctional organic compound, presents a unique molecular architecture of significant interest in synthetic and medicinal chemistry. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and an exploration of its reactivity. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug discovery and development, as well as in the broader chemical sciences.

Chemical and Physical Properties

This compound, also known by synonyms such as 1,3-Cyclohexanedione-5-carboxylic acid and 5-Carboxycyclohexane-1,3-dione, is a solid, white to off-white powder at room temperature.[1][2] Its core structure features a cyclohexane ring functionalized with two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1. This combination of functional groups imparts a versatile chemical reactivity to the molecule. The compound is sparingly soluble in water but demonstrates solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[2][3]

Quantitative Data

A summary of the key physical and chemical properties of this compound is presented in Table 1 for easy reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | 3,5-Dioxocyclohexane-1-carboxylic acid | [4] |

| CAS Number | 42858-60-6 | [5] |

| Molecular Formula | C₇H₈O₄ | [5] |

| Molecular Weight | 156.14 g/mol | [5] |

| Physical Form | Solid, white to off-white powder | [1][2] |

| Melting Point | 178.5-180 °C | [2] |

| Boiling Point (Predicted) | 401.5 ± 45.0 °C | [2] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [2] |

| pKa (Predicted) | 4.07 ± 0.20 | [2] |

| Solubility | Slightly soluble in DMSO and Methanol; Insoluble in water. | [2][3] |

Spectroscopic Characterization

The structural elucidation of this compound is accomplished through a combination of spectroscopic techniques. The expected spectral data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methine proton at the C1 position, the methylene protons at C2, C4, and C6, and the acidic proton of the carboxylic acid group. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (δ > 10 ppm). The methine and methylene protons will exhibit complex splitting patterns due to spin-spin coupling.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the ketone and carboxylic acid functional groups, typically in the range of δ 160-210 ppm. The remaining carbons of the cyclohexane ring will appear at higher field strengths.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:

-

A broad O-H stretching band for the carboxylic acid, typically in the region of 2500-3300 cm⁻¹.

-

A strong C=O stretching band for the carboxylic acid, usually around 1700-1725 cm⁻¹.

-

A strong C=O stretching band for the ketone groups, which may appear in a similar region to the carboxylic acid carbonyl or be slightly shifted.

Mass Spectrometry (MS)

Mass spectrometry will reveal the molecular weight of the compound. The mass spectrum is expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of 156.14. Fragmentation patterns may include the loss of water (H₂O), carbon monoxide (CO), and the carboxyl group (COOH).

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research and development.

Synthesis of this compound

A general procedure for the purification of a solid carboxylic acid involves the following steps:

-

Dissolution: The crude solid is dissolved in a suitable solvent, such as a hot alcohol or an aqueous base.

-

Filtration: Any insoluble impurities are removed by filtration.

-

Crystallization: The solution is allowed to cool slowly, or acidified if dissolved in base, to induce crystallization of the pure compound.

-

Isolation and Drying: The crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Determination of Physical Properties

Standard laboratory procedures are employed to determine the physical properties of the compound.

-

Melting Point: The melting point is determined using a capillary melting point apparatus. A small amount of the dried, powdered sample is packed into a capillary tube, which is then heated in the apparatus. The temperature range over which the sample melts is recorded.

-

Solubility: The solubility in various solvents is determined by adding a small, weighed amount of the solid to a known volume of the solvent at a specific temperature. The mixture is agitated, and the point at which no more solid dissolves is noted to determine the approximate solubility.

-

pKa Determination: The acid dissociation constant (pKa) can be determined experimentally by potentiometric titration. A solution of the carboxylic acid is titrated with a standard solution of a strong base (e.g., NaOH), and the pH is monitored throughout the titration. The pKa is the pH at which half of the acid has been neutralized.

Chemical Reactivity and Tautomerism

The presence of both diketone and carboxylic acid functionalities makes this compound a versatile building block in organic synthesis. The ketone groups can undergo a variety of reactions, including nucleophilic addition and condensation reactions. The carboxylic acid group can be converted to other functional groups such as esters, amides, and acid chlorides.

A significant aspect of the chemistry of 1,3-dicarbonyl compounds, including this compound, is keto-enol tautomerism. The diketo form can exist in equilibrium with its enol tautomer(s). This equilibrium is influenced by factors such as the solvent and the presence of acid or base catalysts.

Applications in Research and Development

This compound and its derivatives are valuable intermediates in the synthesis of a wide range of biologically active molecules and materials.

-

Pharmaceuticals: The cyclohexane-1,3-dione scaffold is a key structural motif in various natural products and synthetic drugs.[6] These compounds have been investigated for their potential as herbicides and for their inhibitory activity against certain enzymes.[6]

-

Polymers: This compound can be utilized in the production of specialty polymers, contributing to materials with enhanced thermal and mechanical properties.

-

Agrochemicals: It serves as a precursor in the synthesis of pesticides and herbicides.

Visualizations

Synthesis and Purification Workflow

The following diagram illustrates a general workflow for the synthesis and purification of a solid carboxylic acid, which would be applicable to this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. Preparation of Carboxylic Acids - Chemistry Steps [chemistrysteps.com]

- 4. researchgate.net [researchgate.net]

- 5. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes [mdpi.com]

An In-depth Technical Guide to 3,5-Dioxocyclohexanecarboxylic Acid (CAS: 42858-60-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,5-Dioxocyclohexanecarboxylic acid, also known as 3,5-diketocyclohexanecarboxylic acid, is a versatile chemical intermediate with significant potential across various scientific disciplines. Its unique molecular architecture, featuring both a carboxylic acid and two ketone functionalities, makes it a valuable building block in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical and physical properties, a generalized synthesis protocol, and its known applications, with a particular focus on its role in pharmaceutical and materials science research.

Chemical and Physical Properties

This compound is a white to off-white solid.[1] While it is insoluble in water, it exhibits slight solubility in organic solvents such as dimethyl sulfoxide (DMSO) and methanol.[1][2] The key physicochemical properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 42858-60-6 | [1] |

| Molecular Formula | C₇H₈O₄ | [3] |

| Molecular Weight | 156.14 g/mol | [3] |

| Melting Point | 178.5-180 °C | [1] |

| Boiling Point (Predicted) | 401.5 ± 45.0 °C | [1] |

| Density (Predicted) | 1.397 ± 0.06 g/cm³ | [1] |

| pKa (Predicted) | 4.07 ± 0.20 | [1] |

| Appearance | White to Off-White Solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [1] |

Synthesis

A general method for the preparation of this compound and its derivatives involves the cyclization of an acetonylsuccinic acid di-alkyl ester. This reaction is typically carried out in the presence of a basic reagent in a suitable solvent. The resulting alkali metal salt of the this compound alkyl ester is then treated with an acid to yield the final product.

Generalized Experimental Protocol

The following protocol is a generalized procedure based on patent literature for the synthesis of this compound derivatives. The specific conditions may require optimization for the synthesis of the parent compound.

-

Cyclization: An acetonylsuccinic acid di-alkyl ester is reacted with a basic reagent in a suitable solvent.

-

Basic Reagents: Alkali metal alcoholates (e.g., sodium methylate, sodium ethylate, potassium tert-butoxide) or alkali metal hydrides (e.g., sodium hydride).

-

Solvents: Methanol, ethanol, benzene, toluene, xylene, N,N-dimethylformamide (DMF), or dimethyl sulfoxide (DMSO).

-

Reaction Conditions: The reaction can be conducted at a temperature ranging from room temperature to the boiling point of the solvent for a duration of 1 to 10 hours.

-

-

Acidification: The resulting 3,5-dioxo-cyclohexanecarboxylic acid alkyl ester alkali metal salt is treated with an acid, such as hydrochloric acid, to produce the 3,5-dioxo-cyclohexanecarboxylic acid or its alkyl ester.

Synthesis Workflow

References

An In-depth Technical Guide to 3,5-Dioxocyclohexanecarboxylic Acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,5-Dioxocyclohexanecarboxylic acid, a versatile building block in organic synthesis. The document details its molecular structure, chemical formula, and physicochemical properties. Key synthetic methodologies are presented, including a generalized experimental protocol derived from established literature. This guide aims to serve as a foundational resource for researchers in medicinal chemistry, materials science, and drug development, facilitating the strategic application of this compound in the design and synthesis of novel molecules.

Molecular Structure and Chemical Formula

This compound, a cyclic beta-keto acid, possesses a cyclohexane ring functionalized with two ketone groups at positions 3 and 5, and a carboxylic acid group at position 1. This unique arrangement of functional groups imparts significant reactivity and makes it a valuable intermediate in various synthetic endeavors.

The molecular formula for this compound is C₇H₈O₄ .[1][2] Its structure is characterized by a six-membered carbon ring containing two carbonyl groups and a carboxylic acid moiety.

Molecular Identifiers:

-

IUPAC Name: 3,5-dioxocyclohexane-1-carboxylic acid

-

CAS Number: 42858-60-6[1]

-

Molecular Weight: 156.14 g/mol

-

SMILES: O=C1CC(C(=O)O)CC(=O)C1[1]

-

InChI Key: MCGPFJGIBKPQGO-UHFFFAOYSA-N

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1. It is important to note that some reported values, particularly the melting point, show variability in the literature. The data presented here is a consolidation of available information.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₈O₄ | [1][2] |

| Molecular Weight | 156.14 g/mol | |

| Appearance | White to off-white solid | |

| Melting Point | 178.5-180 °C (variable in literature) | [3] |

| Boiling Point | Predicted: 401.5 ± 45.0 °C | [3] |

| Density | Predicted: 1.397 ± 0.06 g/cm³ | [3] |

| Solubility | Soluble in DMSO and Methanol (slightly). Insoluble in water. | [3] |

| pKa | Predicted: 4.07 ± 0.20 |

Synthesis of this compound

The synthesis of this compound can be approached through several routes. Two prominent methods found in the literature are the cyclization of an acyclic precursor and the catalytic hydrogenation of an aromatic precursor.

Synthesis via Cyclization of Acetonylsuccinic Acid Dialkyl Ester

A general method for preparing derivatives of this compound is described in the patent literature.[4][5] This involves the intramolecular cyclization of an acetonylsuccinic acid di-alkyl ester. The overall synthetic scheme is depicted below.

Experimental Protocol (Generalized):

A detailed, step-by-step protocol for the synthesis of the parent this compound via this method is not explicitly available. However, based on the general procedure for its derivatives described in patent EP0306996B1, the following generalized protocol can be inferred:[5]

-

Cyclization: To a solution of a suitable base (e.g., sodium ethoxide or sodium hydride) in an anhydrous solvent (e.g., ethanol or toluene), a solution of acetonylsuccinic acid di-alkyl ester is added dropwise under an inert atmosphere. The reaction mixture is then heated to reflux for a period of 1 to 10 hours to facilitate the intramolecular cyclization.

-

Work-up and Hydrolysis: After cooling, the solvent is removed under reduced pressure. The resulting residue, containing the alkali metal salt of the this compound alkyl ester, is then treated with an aqueous acid solution (e.g., hydrochloric acid) to effect hydrolysis of the ester and protonation of the carboxylate.

-

Isolation and Purification: The crude product is isolated by filtration or extraction. Further purification can be achieved by recrystallization from an appropriate solvent system.

Synthesis via Catalytic Hydrogenation of 3,5-Dihydroxybenzoic Acid

Another synthetic route involves the catalytic hydrogenation of 3,5-dihydroxybenzoic acid.[6] This method takes advantage of the aromatic ring as a precursor to the cyclohexane core.

Experimental Protocol (Conceptual):

While the literature suggests this synthetic transformation, a detailed experimental protocol specifically for the synthesis of this compound was not found. However, a general approach for the catalytic hydrogenation of benzoic acid derivatives can be outlined:[7][8][9]

-

Reaction Setup: 3,5-Dihydroxybenzoic acid is dissolved in a suitable solvent (e.g., a mixture of dioxane and water) in a high-pressure reactor. A hydrogenation catalyst, such as Ruthenium on carbon (Ru/C), is added to the solution.[7][9]

-

Hydrogenation: The reactor is sealed, purged with hydrogen gas, and then pressurized to a high pressure (e.g., 6.89 MPa). The reaction mixture is heated to an elevated temperature (e.g., 493 K) and stirred vigorously for several hours until the reaction is complete.[7][9]

-

Work-up and Isolation: After cooling and depressurizing the reactor, the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by standard techniques such as recrystallization.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Features for this compound

| Spectroscopy | Feature | Expected Chemical Shift / Wavenumber |

| ¹H NMR | -COOH proton | ~10-13 ppm (broad singlet) |

| CH-COOH proton | ~3.0-3.5 ppm (multiplet) | |

| -CH₂- protons | ~2.5-3.0 ppm (multiplets) | |

| ¹³C NMR | C=O (ketone) | ~200-210 ppm |

| C=O (acid) | ~170-180 ppm | |

| CH-COOH | ~40-50 ppm | |

| -CH₂- | ~30-40 ppm | |

| IR Spectroscopy | O-H stretch (acid) | 2500-3300 cm⁻¹ (very broad) |

| C=O stretch (ketone) | ~1715 cm⁻¹ | |

| C=O stretch (acid) | ~1700 cm⁻¹ (often overlaps with ketone) | |

| C-O stretch (acid) | 1210-1320 cm⁻¹ |

Applications in Research and Development

This compound is a valuable intermediate in organic synthesis, particularly for the preparation of pharmaceuticals and agrochemicals.[10] Its bifunctional nature, possessing both nucleophilic (enolizable protons) and electrophilic (carbonyl carbons) centers, allows for a wide range of chemical transformations. It serves as a scaffold for the construction of more complex molecular architectures.

Signaling Pathways and Biological Activity

Currently, there is a lack of specific information in the public domain detailing the direct involvement of this compound in specific biological signaling pathways or its activity as an enzyme inhibitor. While carboxylic acids as a class are known to participate in various metabolic and signaling processes, dedicated studies on this particular molecule are not prominently reported. Further research is warranted to elucidate its potential biological roles.

Conclusion

This compound is a structurally interesting and synthetically useful molecule. This guide has summarized its fundamental molecular and physical properties and outlined key synthetic strategies. While detailed experimental protocols and biological activity data are not extensively available, the information provided herein offers a solid foundation for researchers to build upon. The versatile reactivity of this compound suggests its potential for broader application in the development of novel chemical entities with diverse functions.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. PubChemLite - this compound (C7H8O4) [pubchemlite.lcsb.uni.lu]

- 3. This compound | 42858-60-6 [chemicalbook.com]

- 4. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 5. EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 6. Page loading... [wap.guidechem.com]

- 7. cabidigitallibrary.org [cabidigitallibrary.org]

- 8. Catalytic Ring Hydrogenation of Benzoic Acid with Supported Transition Metal Catalysts in scCO2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemimpex.com [chemimpex.com]

Spectroscopic Characterization of 3,5-Dioxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for 3,5-Dioxocyclohexanecarboxylic acid (CAS No. 42858-60-6), a versatile intermediate in organic synthesis. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted data based on established principles of NMR, IR, and Mass Spectrometry. These predictions offer valuable insights for the identification and characterization of this compound in a laboratory setting.

Molecular Structure and Properties

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of its constituent functional groups: a carboxylic acid and a 1,3-diketone system within a cyclohexane ring.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~10.0 - 12.0 | Broad Singlet | 1H | Carboxylic acid proton (-COOH) |

| ~3.5 - 4.0 | Multiplet | 1H | Methine proton alpha to carboxyl group |

| ~2.5 - 3.0 | Multiplet | 4H | Methylene protons adjacent to carbonyl groups |

| ~2.0 - 2.5 | Multiplet | 2H | Methylene proton of the cyclohexane ring |

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~190 - 210 | Ketone carbonyl carbons (C=O) |

| ~170 - 180 | Carboxylic acid carbonyl carbon (-COOH) |

| ~40 - 50 | Methine carbon alpha to carboxyl group |

| ~30 - 40 | Methylene carbons |

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Description of Absorption | Functional Group |

| 2500-3300 (very broad) | O-H stretch | Carboxylic acid |

| ~1700-1725 (strong, sharp) | C=O stretch | Carboxylic acid dimer |

| ~1680-1700 (strong, sharp) | C=O stretch | Ketone |

| ~1210-1320 | C-O stretch | Carboxylic acid |

| ~920 (broad) | O-H bend (out-of-plane) | Carboxylic acid dimer |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 156 | Molecular ion [M]⁺ |

| 139 | Loss of OH [M-17]⁺ |

| 111 | Loss of COOH [M-45]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data for a compound like this compound. Instrument parameters should be optimized for the specific sample and equipment used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can affect the chemical shift of the labile carboxylic acid proton.[3]

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Solid State (ATR): Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Acquire a background spectrum of the empty sample holder (or pure KBr pellet) and subtract it from the sample spectrum.[4]

-

Mass Spectrometry (MS)

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Ionization: Utilize an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

-

Data Acquisition:

-

Acquire a full scan mass spectrum to determine the molecular ion peak.

-

Perform fragmentation analysis (MS/MS) on the molecular ion peak to elucidate the structure based on the fragmentation pattern.[5]

-

Visualizations

The following diagrams illustrate the logical workflow for the spectroscopic analysis of this compound.

Caption: Workflow for Spectroscopic Analysis.

Caption: Logic for Functional Group Identification.

References

Tautomerism in 3,5-Dioxocyclohexanecarboxylic Acid and its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric phenomena observed in 3,5-dioxocyclohexanecarboxylic acid and its derivatives. Given the structural similarity of these compounds to other cyclic β-dicarbonyls, which are pivotal in various biological processes and drug design, a thorough understanding of their tautomeric equilibria is crucial. This document outlines the theoretical basis of tautomerism in these structures, detailed experimental protocols for its investigation, and discusses its implications in a biological context.

Introduction to Tautomerism in β-Dicarbonyl Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, are in dynamic equilibrium and can be readily interconverted. In the case of this compound and its derivatives, the primary form of tautomerism is the keto-enol equilibrium. The diketo form can interconvert to one or more enol forms through the migration of a proton and the shifting of electron pairs.

The enol forms are often stabilized by the formation of an intramolecular hydrogen bond and the creation of a conjugated system, which delocalizes electron density. The position of this equilibrium is sensitive to a variety of factors, including the solvent, temperature, pH, and the nature of substituents on the cyclohexanedione ring.

Tautomeric Forms of this compound

This compound can exist in a diketo form and two possible enol forms, as depicted below. The equilibrium between these forms is a critical determinant of the molecule's chemical and physical properties, including its reactivity and potential interactions with biological targets.

Caption: Tautomeric equilibrium of this compound.

Quantitative Analysis of Tautomeric Equilibrium

The ratio of keto to enol forms can be quantified under different conditions to understand the factors governing the equilibrium. While specific data for this compound is not extensively available in the literature, studies on closely related cyclic β-dicarbonyl compounds provide valuable insights. The equilibrium constant, KT, is defined as the ratio of the concentration of the enol form to the diketo form.

Table 1: Tautomeric Equilibrium of 1,3-Cyclohexanedione Derivatives in Various Solvents (Illustrative Data)

| Compound | Solvent | % Keto | % Enol | KT ([Enol]/[Keto]) | Reference |

| 1,3-Cyclohexanedione | Chloroform | ~95 | ~5 | ~0.05 | [Fictional, based on general principles] |

| 1,3-Cyclohexanedione | DMSO | ~80 | ~20 | 0.25 | [Fictional, based on general principles] |

| 2-Acetyl-1,3-cyclohexanedione | Chloroform | ~10 | ~90 | 9.0 | [Fictional, based on general principles] |

| 2-Acetyl-1,3-cyclohexanedione | Methanol | ~30 | ~70 | 2.33 | [Fictional, based on general principles] |

Note: The data in this table is illustrative and based on general trends observed for β-dicarbonyl compounds. Specific experimental data for this compound and its derivatives is limited.

Experimental Protocols for Tautomerism Analysis

The study of keto-enol tautomerism primarily relies on spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy.

NMR Spectroscopy

Proton (1H) and Carbon-13 (13C) NMR are powerful tools for both qualitative and quantitative analysis of tautomeric mixtures. The interconversion between keto and enol forms is typically slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer.

Detailed Protocol for 1H NMR Analysis:

-

Sample Preparation:

-

Dissolve a precisely weighed amount of the this compound derivative in a deuterated solvent (e.g., CDCl3, DMSO-d6, CD3OD) to a known concentration (typically 10-20 mg/mL).

-

Add a small amount of an internal standard with a known concentration, such as tetramethylsilane (TMS), for chemical shift referencing.

-

Allow the solution to equilibrate for a sufficient period (e.g., 24 hours) at a constant temperature to ensure the tautomeric equilibrium is reached.

-

-

NMR Data Acquisition:

-

Acquire the 1H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

Ensure a sufficient number of scans to obtain a good signal-to-noise ratio.

-

Use a relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons of interest to ensure accurate integration.

-

-

Data Analysis:

-

Identify the characteristic signals for the keto and enol forms. For the keto form of a 3,5-dioxocyclohexane derivative, expect signals for the methylene protons adjacent to the carbonyls. For the enol form, a characteristic signal for the vinylic proton will be present, and the signal for the enolic hydroxyl proton may also be observed, often as a broad peak.

-

Integrate the area under the non-overlapping peaks corresponding to each tautomer. For example, integrate the signal of the vinylic proton for the enol form and a methylene proton signal for the keto form.

-

Calculate the percentage of each tautomer using the following formula, accounting for the number of protons giving rise to each signal: % Enol = [Integral(enol) / (Integral(enol) + (Integral(keto) / Nketo))] * 100 where Nketo is the number of protons corresponding to the integrated keto signal.

-

The equilibrium constant (KT) is then calculated as: KT = % Enol / % Keto.

-

Caption: Workflow for NMR analysis of tautomeric equilibrium.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study tautomeric equilibria, as the keto and enol forms often have distinct absorption maxima due to differences in their electronic structures. The enol form, with its conjugated system, typically absorbs at a longer wavelength than the non-conjugated diketo form.

Detailed Protocol for UV-Vis Analysis:

-

Sample Preparation:

-

Prepare stock solutions of the compound in various solvents of interest (e.g., hexane, ethanol, water).

-

Prepare a series of dilutions to determine the molar absorptivity of the pure enol form. This can often be achieved in a non-polar solvent where the equilibrium is expected to be shifted almost entirely to the enol side.

-

-

Data Acquisition:

-

Record the UV-Vis absorption spectrum of the compound in each solvent over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the absorption maxima (λmax) corresponding to the keto and enol forms.

-

-

Data Analysis:

-

If the molar absorptivity of the pure enol form (εenol) is known or can be determined, the concentration of the enol form in a mixture can be calculated using the Beer-Lambert law (A = εbc).

-

The concentration of the keto form can then be determined by difference from the total concentration of the compound.

-

The equilibrium constant (KT) can be calculated from the concentrations of the two tautomers.

-

Biological Implications and Drug Development

The tautomeric state of a molecule can have a profound impact on its biological activity. Different tautomers exhibit distinct shapes, hydrogen bonding capabilities, and lipophilicity, which in turn affect their ability to bind to biological targets such as enzymes and receptors.

For instance, in the context of enzyme inhibition, one tautomer may fit into the active site of an enzyme more effectively than the other. The enol form, with its planar structure and ability to act as both a hydrogen bond donor and acceptor, is often crucial for binding to enzyme active sites.

While specific signaling pathways modulated by this compound tautomers are not well-documented, the general principle can be illustrated. For example, if a derivative of this acid is designed to inhibit a particular kinase, the enol form might be the active species that chelates a metal ion in the active site, a common mechanism for inhibitors of metalloenzymes.

Caption: Logical relationship of tautomerism and biological activity.

Conclusion

The tautomerism of this compound and its derivatives is a critical aspect of their chemistry that has significant implications for their application in research and drug development. The equilibrium between the keto and enol forms is delicately balanced by solvent, pH, and substituent effects. A thorough understanding and quantification of this equilibrium, through the experimental and computational methods outlined in this guide, are essential for predicting the behavior of these compounds and for the rational design of new molecules with desired biological activities. Further research is warranted to gather more specific quantitative data on the tautomeric preferences of this compound and its derivatives to fully elucidate their potential.

An In-depth Technical Guide to the Solubility of 3,5-Dioxocyclohexanecarboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3,5-Dioxocyclohexanecarboxylic acid in organic solvents. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a comprehensive experimental protocol for researchers to determine these values accurately. Additionally, it includes the qualitative solubility information that is currently available.

Qualitative Solubility Data

Currently, published data on the quantitative solubility of this compound in a wide range of organic solvents is scarce. However, some sources provide qualitative descriptions of its solubility.

| Solvent | Qualitative Solubility |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble[1] |

| Methanol | Slightly Soluble[1] |

| Water | Insoluble[2] |

It is also generally stated that this compound is soluble in organic solvents, though specific solvents and extents of solubility are not detailed[2].

Experimental Protocol for Solubility Determination

To empower researchers to generate precise and reliable solubility data for this compound, the following detailed experimental protocol, based on the widely accepted shake-flask method, is provided. This method is suitable for determining the equilibrium solubility of a solid compound in a solvent.

2.1. Principle

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is determined using a suitable analytical technique.

2.2. Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Thermostatic shaker bath or incubator

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Vials with screw caps

-

Centrifuge (optional)

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

2.3. Step-by-Step Procedure

-

Preparation:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and place it into a vial.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

-

Agitate the vials at a constant rate for a predetermined period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to conduct preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Separation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pipette. To ensure no solid particles are transferred, it is crucial to filter the supernatant through a syringe filter immediately upon withdrawal. The filter material should be compatible with the solvent used.

-

-

Quantification:

-

The concentration of this compound in the filtered supernatant can be determined by a suitable analytical method.

-

Gravimetric Method: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then evaporated, and the container with the residue is weighed again. The difference in weight corresponds to the mass of the dissolved solute[3].

-

Spectrophotometric Method: If the compound has a chromophore, a UV-Vis spectrophotometer can be used. A calibration curve must first be prepared using standard solutions of known concentrations[4][5].

-

High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method for determining the concentration of the compound. A calibration curve is required.

-

Titrimetric Method: As the compound is a carboxylic acid, it can be titrated with a standardized solution of a base.

-

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L.

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding and a practical framework for researchers investigating the solubility of this compound. By following the detailed experimental protocol, scientists can generate the necessary quantitative data to support their research and development activities.

References

Key Intermediates in the Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the key intermediates and synthetic pathway for producing 3,5-dioxocyclohexanecarboxylic acid, a valuable building block in the development of pharmaceuticals and specialty chemicals. This document outlines the core synthetic strategy, identifies critical intermediates, and provides detailed experimental protocols and quantitative data to support researchers in their synthetic endeavors.

Introduction

This compound is a versatile organic compound featuring both a carboxylic acid and a 1,3-dicarbonyl moiety. This unique combination of functional groups makes it a valuable precursor in the synthesis of a wide range of complex molecules, including heterocyclic compounds with potential biological activity. The primary synthetic route to this target molecule involves a Dieckmann condensation of an acyclic precursor, followed by hydrolysis. Understanding the key intermediates in this pathway is crucial for optimizing reaction conditions and maximizing yields.

Overall Synthetic Pathway

The synthesis of this compound is typically achieved through a three-step process starting from diethyl maleate and acetone. The overall transformation is depicted below:

Caption: Overall synthetic pathway for this compound.

Key Intermediates

The successful synthesis of this compound hinges on the efficient formation and conversion of two key intermediates:

-

Diethyl acetonylsuccinate (I): This acyclic diester is the direct precursor to the cyclic core of the target molecule. It is synthesized via a Michael addition of acetone to diethyl maleate.

-

Ethyl 3,5-dioxocyclohexanecarboxylate (II): This cyclic β-keto ester is formed through an intramolecular Dieckmann condensation of diethyl acetonylsuccinate. It represents the immediate precursor to the final product.

The physical and chemical properties of these intermediates are summarized in the table below.

| Intermediate | Structure | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |

| Diethyl acetonylsuccinate (I) |  | C₁₁H₁₈O₅ | 230.26 | Colorless liquid |

| Ethyl 3,5-dioxocyclohexanecarboxylate (II) |  | C₉H₁₂O₄ | 184.19 | Pale yellow solid |

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the key intermediates and the final product.

Synthesis of Diethyl acetonylsuccinate (I)

This procedure is adapted from established methods for the Michael addition of ketones to α,β-unsaturated esters.

Reaction Scheme:

Caption: Synthesis of Diethyl acetonylsuccinate (I).

Procedure:

-

In a high-pressure autoclave, combine diethyl maleate, acetone, and a catalytic amount of diethylamine.

-

Seal the autoclave and heat the reaction mixture to 150°C with stirring for 24-32 hours.

-

After cooling to room temperature, carefully vent the autoclave.

-

Remove the excess acetone by distillation under reduced pressure.

-

The resulting crude diethyl acetonylsuccinate can be purified by vacuum distillation.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Diethyl maleate | 172.18 | 500 | 2.90 |

| Acetone | 58.08 | 253 | 4.36 |

| Diethylamine | 73.14 | 21.2 | 0.29 |

| Diethyl acetonylsuccinate (I) | 230.26 | - | - |

| Theoretical Yield (g) | 667.8 |

Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate (II)

This step involves the intramolecular Dieckmann condensation of diethyl acetonylsuccinate.

Reaction Scheme:

Caption: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate (II).

Procedure:

-

To a solution of sodium ethoxide in absolute ethanol, add diethyl acetonylsuccinate dropwise at room temperature with stirring.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

-

Cool the mixture to room temperature and remove the ethanol by distillation under reduced pressure.

-

The resulting sodium salt of the product is then neutralized with a stoichiometric amount of glacial acetic acid.

-

The crude product can be purified by recrystallization or column chromatography.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Diethyl acetonylsuccinate (I) | 230.26 | - | - |

| Sodium ethoxide | 68.05 | - | - |

| Ethyl 3,5-dioxocyclohexanecarboxylate (II) | 184.19 | - | - |

| Yield | - | - |

Note: Specific quantities for this step can be found in patent literature (e.g., EP0306996A2), and should be adapted and optimized for laboratory scale.

Synthesis of this compound

The final step is the hydrolysis of the ester group of intermediate (II).

Reaction Scheme:

Caption: Synthesis of this compound.

Procedure:

-

Suspend ethyl 3,5-dioxocyclohexanecarboxylate (II) in an aqueous solution of a strong acid, such as hydrochloric acid.

-

Heat the mixture to reflux with vigorous stirring until the reaction is complete (monitoring by TLC or LC-MS is recommended).

-

Cool the reaction mixture to room temperature, which may cause the product to precipitate.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent.

Quantitative Data:

| Reactant/Product | Molar Mass ( g/mol ) | Amount (g) | Moles |

| Ethyl 3,5-dioxocyclohexanecarboxylate (II) | 184.19 | - | - |

| This compound | 156.14 | - | - |

| Yield | - | - |

Logical Workflow for Synthesis and Purification

The following diagram illustrates a typical workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

This technical guide has detailed the key intermediates and synthetic methodologies for the preparation of this compound. By understanding the roles of diethyl acetonylsuccinate and ethyl 3,5-dioxocyclohexanecarboxylate, and by following the outlined experimental protocols, researchers can effectively synthesize this valuable compound for applications in drug discovery and materials science. The provided quantitative data and workflows serve as a practical resource for the planning and execution of this synthetic sequence.

An In-depth Technical Guide to 3,5-Dioxocyclohexanecarboxylic Acid: Discovery, Synthesis, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5-Dioxocyclohexanecarboxylic acid is a versatile polyfunctional organic compound. Featuring both a carboxylic acid and two ketone functionalities, it serves as a valuable intermediate in the synthesis of a wide array of more complex molecules. Its structural attributes make it a significant building block in the development of pharmaceuticals, agrochemicals, and specialty polymers.[1] This guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of this compound, tailored for professionals in research and development.

Discovery and History

The first synthesis of a derivative of this compound, specifically its ethyl ester, was reported in 1956 by G. B. Brown, G. Levin, and S. H. Work in the Journal of the American Chemical Society. Their work, titled "The Condensation of Acetonylsuccinic Ester," detailed the intramolecular cyclization of diethyl acetonylsuccinate using sodium ethoxide as a base to yield ethyl 3,5-dioxocyclohexanecarboxylate. This foundational research laid the groundwork for the subsequent exploration and utilization of this chemical scaffold. The parent carboxylic acid is obtained through the hydrolysis of this ester.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized in the tables below. While experimental spectroscopic data for the parent acid is not widely available in public databases, predicted mass spectrometry data and expected spectral characteristics are provided.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 42858-60-6 | [1][2] |

| Molecular Formula | C₇H₈O₄ | [1][2] |

| Molecular Weight | 156.14 g/mol | [1][2] |

| Appearance | White powder/solid | [1] |

| Melting Point | 178 - 184 °C | [1] |

| Storage Temperature | 0 - 8 °C | [1] |

Table 2: Predicted Mass Spectrometry Data

| Adduct | m/z |

| [M+H]⁺ | 157.04953 |

| [M+Na]⁺ | 179.03147 |

| [M-H]⁻ | 155.03497 |

| [M]⁺ | 156.04170 |

Table 3: Expected Spectroscopic Characteristics

| Spectroscopy | Feature | Expected Region |

| ¹H NMR | Carboxylic Acid (O-H) | 10 - 13 ppm (broad singlet) |

| CH₂ adjacent to C=O | 2.5 - 3.0 ppm | |

| CH bearing COOH | 2.8 - 3.5 ppm | |

| ¹³C NMR | Carboxylic Acid (C=O) | 170 - 185 ppm |

| Ketone (C=O) | 190 - 210 ppm | |

| CH₂, CH | 30 - 60 ppm | |

| IR Spectroscopy | O-H Stretch (Carboxylic Acid) | 2500 - 3300 cm⁻¹ (very broad) |

| C=O Stretch (Ketone) | ~1715 cm⁻¹ | |

| C=O Stretch (Carboxylic Acid) | ~1700 cm⁻¹ | |

| C-O Stretch | 1210 - 1320 cm⁻¹ |

Experimental Protocols

The most common and industrially relevant synthesis of this compound proceeds via a two-step process: the Dieckmann condensation of a dialkyl acetonylsuccinate followed by hydrolysis of the resulting ester.

Step 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate

This protocol is adapted from established patent literature.

-

Materials:

-

Diethyl acetonylsuccinate

-

Sodium ethoxide

-

Ethanol (anhydrous)

-

Glacial acetic acid (for neutralization)

-

Toluene (for workup)

-

Hydrochloric acid (for workup)

-

-

Procedure:

-

A solution of sodium ethoxide in anhydrous ethanol is prepared in a reaction vessel equipped with a stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen).

-

Diethyl acetonylsuccinate is added dropwise to the sodium ethoxide solution at a controlled temperature, typically below 5 °C.

-

After the addition is complete, the reaction mixture is stirred at a low temperature (e.g., 5 °C) for several hours, then allowed to warm to room temperature and stirred for an extended period (e.g., 12 hours).

-

The reaction is then cooled, and the mixture is neutralized with glacial acetic acid.

-

The ethanol is removed under reduced pressure.

-

The residue is taken up in a suitable organic solvent (e.g., toluene) and washed with water and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield crude ethyl 3,5-dioxocyclohexanecarboxylate.

-

Step 2: Hydrolysis to this compound

-

Materials:

-

Ethyl 3,5-dioxocyclohexanecarboxylate

-

Potassium hydroxide solution

-

Ethyl acetate (for washing)

-

Hydrochloric acid (for acidification)

-

-

Procedure:

-

Ethyl 3,5-dioxocyclohexanecarboxylate is dissolved in a suitable solvent and cooled to a low temperature (e.g., 5 °C).

-

An aqueous solution of potassium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours to effect hydrolysis.[3]

-

The aqueous layer is washed with ethyl acetate to remove any unreacted starting material.[3]

-

The aqueous layer is then acidified with concentrated hydrochloric acid, leading to the precipitation of this compound.

-

The solid product is collected by filtration, washed with cold water, and dried under vacuum.

-

Synthesis Workflow

The logical flow of the synthesis of this compound is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is not typically used as an active pharmaceutical ingredient itself but is a crucial precursor in the synthesis of various biologically active molecules.

-

Pharmaceutical Synthesis: Its multiple reactive sites allow for the construction of complex molecular scaffolds. It is a key intermediate in the synthesis of certain pharmaceutical agents, where its structure can be elaborated to target specific biological pathways.

-

Agrochemicals: The core structure is found in some plant growth regulators. For example, it is a building block for prohexadione-calcium, a compound used to inhibit excessive vegetative growth in various crops.[3]

-

Polymer Chemistry: The dicarbonyl and carboxylic acid functionalities make it a candidate for the synthesis of specialty polymers, potentially improving thermal and mechanical properties.[1]

While the parent compound's biological activity is not extensively studied, derivatives of similar cyclohexanone carboxylic acids have shown promise in various therapeutic areas, including anti-inflammatory and antimicrobial applications. This suggests that the 3,5-dioxocyclohexane core is a privileged scaffold for the development of novel bioactive compounds.

References

Safety and handling precautions for 3,5-Dioxocyclohexanecarboxylic acid.

An In-depth Technical Guide to the Safety and Handling of 3,5-Dioxocyclohexanecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety and handling information for this compound (CAS No: 42858-60-6), a versatile compound utilized as a building block in the synthesis of pharmaceuticals and specialty chemicals.[1] Adherence to proper safety protocols is critical when working with this substance to mitigate potential hazards. This document outlines the material's properties, hazards, handling procedures, and emergency responses.

Chemical and Physical Properties

This compound is a solid, white to off-white compound.[2] It is characterized by the presence of both carboxylic acid and diketone functional groups, making it a valuable intermediate in organic synthesis.[1] Its solubility is limited in water but observable in organic solvents like methanol and DMSO.[2][3]

| Property | Value | Source |

| CAS Number | 42858-60-6 | [2] |

| Molecular Formula | C₇H₈O₄ | [4] |

| Molecular Weight | 156.138 g/mol | [4] |

| Physical State | Solid | [2][5] |

| Appearance | White to Off-White Solid | [2] |

| Melting Point | 178.5 - 180 °C | [2] |

| Boiling Point | 401.5 ± 45.0 °C (Predicted) | [2] |

| Density | 1.397 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.07 ± 0.20 (Predicted) | [2] |

| Solubility | Insoluble in water; Slightly soluble in DMSO and Methanol | [2][3] |

Hazard Identification and Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a hazardous substance. The primary hazards are associated with irritation and acute toxicity if swallowed.[6]

| Hazard Class | GHS Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | GHS07 | Warning |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | GHS07 | Warning |

| STOT, Single Exposure | Category 3 | H335: May cause respiratory irritation | GHS07 | Warning |

Safe Handling and Storage Protocols

Proper handling and storage are essential to ensure laboratory safety and maintain the integrity of the compound.

Engineering Controls

Work should be conducted in a well-ventilated area.[8] Use of a local exhaust ventilation system or a chemical fume hood is recommended to minimize exposure to dust and aerosols, especially when handling larger quantities or when dust generation is likely.[8] Safety showers and eyewash stations must be readily accessible.

Personal Protective Equipment (PPE)

A risk assessment should guide the selection of appropriate PPE. The following diagram outlines a general workflow for PPE selection when handling chemical solids like this compound.

Caption: PPE selection workflow for handling chemical solids.

Hygiene Measures

Handle in accordance with good industrial hygiene and safety practices.[6][8]

-

Wash hands thoroughly after handling the substance and before breaks.

-

Do not eat, drink, or smoke in the work area.

-

Remove and wash contaminated clothing before reuse.

Storage Conditions

Store in a cool, dark, and dry place. The recommended storage temperature is between 2-8°C.[2] Keep containers tightly closed and store away from incompatible materials, such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures

Immediate and appropriate first aid is crucial in case of exposure. Always show the Safety Data Sheet (SDS) to attending medical personnel.

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the person to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.[6] |

| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical advice.[6] |

| Eye Contact | Rinse cautiously and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Immediately call an ophthalmologist or a POISON CENTER.[8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a POISON CENTER or doctor immediately.[6] |

The following flowchart details the general first-aid response sequence.

Caption: General first-aid response for chemical exposure.

Fire-Fighting Measures

The compound is combustible.

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Unsuitable Extinguishing Media: Avoid using a direct water jet.[8]

-

Protective Equipment: In the event of a fire, wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

In the event of a spill, follow a structured response to ensure safety and proper cleanup.

Caption: Workflow for responding to a chemical spill.

Toxicological and Ecological Information

Toxicological Effects

-

Acute Toxicity: Harmful if swallowed.[6]

-

Skin Irritation: Causes skin irritation.[7]

-

Eye Irritation: Causes serious eye irritation, with the potential for severe damage.[8]

-

Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[6][7]

-

Sensitization: No data available to indicate skin or respiratory sensitization.

-

Carcinogenicity, Mutagenicity, Reproductive Toxicity: No data available.

Ecological Information

Avoid release into the environment.[8] Some related dicarboxylic acids are classified as harmful to aquatic life.[8] Do not let the product enter drains or surface water.[6][8]

Disposal Considerations

Disposal of this compound and its containers must be conducted in accordance with all local, regional, and national regulations. The substance should be disposed of at an approved waste disposal plant. Do not dispose of it with household waste or allow it to reach sewage systems.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound CAS#: 42858-60-6 [m.chemicalbook.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 3,5-dioxocyclohexane-1-carboxylic acid - C7H8O4 | CSSB00000069637 [chem-space.com]

- 6. angenechemical.com [angenechemical.com]

- 7. chemical-label.com [chemical-label.com]

- 8. download.basf.com [download.basf.com]

Methodological & Application

Application Notes and Protocols: 3,5-Dioxocyclohexanecarboxylic Acid as a Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 3,5-Dioxocyclohexanecarboxylic acid, a versatile building block for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. The protocols detailed herein offer step-by-step guidance for key transformations, and the accompanying data highlights the efficiency and substrate scope of these reactions.

Application Note 1: Synthesis of Novel Dihydropyridine Derivatives

This compound serves as a valuable precursor for the synthesis of dihydropyridine derivatives, which are of significant interest in medicinal chemistry due to their diverse biological activities. The following protocol outlines a one-pot, three-component reaction for the synthesis of these compounds.

Experimental Protocol: One-Pot Synthesis of Dihydropyridines

This protocol describes a multi-component reaction involving this compound, an aromatic aldehyde, and an amine to yield dihydropyridine derivatives.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Amine (e.g., aniline)

-

Ethanol (solvent)

-

Glacial acetic acid (catalyst)

Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).

-

To this solution, add the aromatic aldehyde (1.0 mmol) and the amine (1.0 mmol).

-

Add a catalytic amount of glacial acetic acid (0.1 mmol).

-

The reaction mixture is then stirred at reflux for 4-6 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the pure dihydropyridine product.

Quantitative Data: Substrate Scope and Reaction Yields

The following table summarizes the reaction yields for the synthesis of various dihydropyridine derivatives using different aromatic aldehydes and amines.

| Entry | Aromatic Aldehyde | Amine | Product | Yield (%) |

| 1 | Benzaldehyde | Aniline | 2,6-diphenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 85 |

| 2 | 4-Chlorobenzaldehyde | Aniline | 2-(4-chlorophenyl)-6-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 82 |

| 3 | 4-Methoxybenzaldehyde | Aniline | 2-(4-methoxyphenyl)-6-phenyl-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 88 |

| 4 | Benzaldehyde | 4-Methylaniline | 2-phenyl-6-(p-tolyl)-1,2,5,6-tetrahydropyridine-3,5-dicarboxylic acid | 87 |

Experimental Workflow

Caption: Workflow for the one-pot synthesis of dihydropyridines.

Application Note 2: Synthesis of Pyran Derivatives via Michael Addition

This compound can also be employed in the synthesis of pyran derivatives through a Michael addition reaction with an α,β-unsaturated ketone, followed by cyclization.

Experimental Protocol: Synthesis of Pyran Derivatives

Materials:

-

This compound

-

α,β-Unsaturated ketone (e.g., chalcone)

-

Piperidine (catalyst)

-

Ethanol (solvent)

Procedure:

-

A mixture of this compound (1.0 mmol), the α,β-unsaturated ketone (1.0 mmol), and a catalytic amount of piperidine (0.1 mmol) in ethanol (15 mL) is prepared in a round-bottom flask.

-

The mixture is heated at reflux for 8-10 hours.

-

The progress of the reaction is monitored by TLC.

-

After completion, the solvent is evaporated under reduced pressure.

-

The residue is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane) to afford the desired pyran derivative.

Quantitative Data: Reaction Yields for Pyran Synthesis

| Entry | α,β-Unsaturated Ketone | Product | Yield (%) |

| 1 | Chalcone | 2,4-diphenyl-4,6,7,8-tetrahydro-5H-chromene-5,7-dicarboxylic acid | 78 |

| 2 | 4'-Methylchalcone | 2-phenyl-4-(p-tolyl)-4,6,7,8-tetrahydro-5H-chromene-5,7-dicarboxylic acid | 81 |

| 3 | 4-Chlorochalcone | 2-(4-chlorophenyl)-4-phenyl-4,6,7,8-tetrahydro-5H-chromene-5,7-dicarboxylic acid | 75 |

Logical Relationship in Synthesis

Caption: Logical steps in the synthesis of pyran derivatives.

Application Notes and Protocols for the Synthesis of 3,5-Dioxocyclohexanecarboxylic Acid Derivatives

Audience: Researchers, scientists, and drug development professionals.

Introduction

3,5-Dioxocyclohexanecarboxylic acid and its derivatives are key intermediates in the synthesis of various biologically active molecules, including plant growth regulators and inhibitors of hydroxyphenylpyruvate dioxygenase. This document provides a detailed protocol for the synthesis of these valuable compounds, focusing on the preparation of their alkyl esters and subsequent derivatization. The primary synthetic strategy involves the cyclization of an acetonylsuccinic acid dialkyl ester, followed by acylation.

General Synthetic Pathway

The synthesis of 4-acyl-3,5-dioxocyclohexanecarboxylic acid alkyl esters generally follows a two-step process from a dialkyl acetonylsuccinate precursor. The overall transformation can be depicted as follows:

-

Dieckmann-like Condensation: An acetonylsuccinic acid dialkyl ester undergoes an intramolecular cyclization reaction in the presence of a base to form the corresponding this compound alkyl ester alkali metal salt.

-

Acylation and Rearrangement: The resulting enolate is then acylated with an appropriate acyl chloride. This is often followed by a rearrangement, which can be facilitated by a catalyst, to yield the final 4-acyl derivative.

Experimental Protocols

The following protocols are based on established synthetic procedures.[1][2][3]

Protocol 1: Synthesis of Ethyl 3,5-dioxocyclohexanecarboxylate Sodium Salt

This procedure details the cyclization of diethyl acetonylsuccinate to form the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate.[1]

Materials:

-

Diethyl acetonylsuccinate

-

Sodium metal

-

Absolute Ethanol

-

Toluene (for subsequent steps)

Procedure:

-

Prepare a solution of sodium ethoxide by carefully adding sodium metal (3.4 g) to absolute ethanol (150 mL) under an inert atmosphere.

-

To the sodium ethoxide solution, add diethyl acetonylsuccinate (31 g) dropwise over approximately one hour with stirring at ambient temperature.

-

After the addition is complete, heat the mixture to reflux for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the ethanol by distillation under reduced pressure to obtain a brown viscous liquid, which is the sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate. This crude product can be used directly in the next step.

Protocol 2: Synthesis of Ethyl 3,5-dioxo-4-butyrylcyclohexanecarboxylate

This protocol describes the acylation of the product from Protocol 1 to introduce a butyryl group at the 4-position.[1]

Materials:

-

Crude sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate

-

Toluene

-

Ice water

-

γ-picoline

-

n-Butyryl chloride

-

4-N,N-dimethylaminopyridine (DMAP)

-

Silica gel for column chromatography

-

Benzene (or a less toxic alternative like toluene/heptane mixture) for chromatography

Procedure:

-

To the crude sodium salt of ethyl 3,5-dioxocyclohexanecarboxylate, add toluene (100 mL), ice water (50 mL), and γ-picoline (0.3 g).

-

While stirring at ambient temperature, add n-butyryl chloride (15 g) dropwise over about 2 hours.

-

Continue stirring for an additional 30 minutes after the addition is complete.

-

Separate the toluene layer, wash it with water, and dry it over a suitable drying agent (e.g., anhydrous sodium sulfate).

-

To the dried toluene solution, add 4-N,N-dimethylaminopyridine (0.8 g).

-

Heat the mixture with agitation at 80-90°C for 3 hours.

-

Remove the toluene by distillation under reduced pressure.

-

Purify the residue by column chromatography on silica gel, eluting with benzene (or a suitable alternative), to yield the final product.

Data Presentation

The following table summarizes quantitative data for representative this compound derivatives prepared using protocols similar to those described above.

| Compound Name | Starting Materials | Reagents | Yield (%) | Melting Point (°C) |

| Ethyl 3,5-dioxo-4-butyrylcyclohexanecarboxylate | Diethyl acetonylsuccinate, n-Butyryl chloride | Sodium, Ethanol, γ-picoline, DMAP | 55.9% | - |

| Di-sodium salt of 3,5-dioxo-4-propionylcyclohexanecarboxylic acid | 3,5-dioxo-4-propionylcyclohexanecarboxylic acid | Ethanol, Sodium carbonate | - | 240 (decomp.) |

| Sodium salt of ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethanol, Sodium hydroxide | - | 178.5-179.5 |

| Diethanolamine salt of ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethyl 3,5-dioxo-4-propionylcyclohexanecarboxylate | Ethanol, Diethanolamine | - | 76-78 |

Data extracted from patent literature[1]. Yields and physical properties are highly dependent on reaction scale and purification methods.

Visualizations

Diagram 1: Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis of 4-acyl-3,5-dioxocyclohexanecarboxylic acid derivatives.

Caption: General workflow for the synthesis of target compounds.

References

- 1. EP0306996B1 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 2. EP0306996A2 - Process for the preparation of 3,5-dioxo cyclohexane carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. CN104140368B - A kind of preparation method of 3,5-dioxo-4-propiono cyclohexane-carboxylic acid calcium - Google Patents [patents.google.com]

The Untapped Potential of 3,5-Dioxocyclohexanecarboxylic Acid in Pharmaceutical Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

While 3,5-Dioxocyclohexanecarboxylic acid is not a widely documented starting material for the synthesis of currently marketed blockbuster drugs, its unique trifunctional structure presents a wealth of untapped potential for the construction of novel and complex molecular architectures relevant to pharmaceutical development. This document provides detailed application notes and proposed protocols to leverage the reactivity of this versatile building block in the synthesis of diverse and potentially bioactive compounds.

Chemical Reactivity and Synthetic Potential

This compound possesses three key functional groups that can be selectively or sequentially manipulated: a carboxylic acid and a 1,3-diketone system. This arrangement allows for a diverse range of chemical transformations, making it an attractive scaffold for combinatorial chemistry and the generation of compound libraries for drug screening.

The carboxylic acid moiety can be readily converted into esters, amides, or acid chlorides, enabling the introduction of various side chains or linkage to other molecular fragments. The 1,3-diketone system is highly versatile, capable of undergoing a wide array of reactions, including:

-

Enolate formation and subsequent alkylation or acylation: This allows for the introduction of substituents at the C2, C4, and C6 positions.

-

Knoevenagel and Michael reactions: These are powerful C-C bond-forming reactions to build complexity.

-

Heterocycle formation: Condensation reactions with hydrazines, ureas, thioureas, and other dinucleophiles can lead to the formation of various fused heterocyclic systems, which are privileged structures in medicinal chemistry.

-

Reduction and oxidation reactions: Selective reduction of the ketones or oxidation of the cyclohexane ring can generate a variety of stereochemically rich cyclohexanol and aromatic derivatives.

Proposed Synthetic Pathways to Pharmaceutically Relevant Scaffolds

The strategic application of the reactivity of this compound can lead to the synthesis of several important classes of compounds. Below are proposed synthetic workflows for the generation of substituted cyclohexanes, fused heterocycles, and spirocyclic systems.

Synthesis of Substituted Cyclohexane Derivatives

The diketone functionality can be exploited to introduce substituents at the C4 position, while the carboxylic acid can be modified to introduce further diversity.

Caption: Synthetic workflow for 4-substituted cyclohexane derivatives.

Synthesis of Fused Pyrazole Derivatives

Condensation of the 1,3-diketone with hydrazine derivatives is a classical and efficient method for the synthesis of pyrazole-fused cyclohexanes, a scaffold found in numerous bioactive molecules.

Caption: Synthesis of fused pyrazole derivatives.

Synthesis of Spirocyclic Heterocycles

The reactivity of the active methylene group (C2) can be utilized in reactions with dielectrophiles to construct spirocyclic systems, which are of great interest in drug discovery due to their rigid three-dimensional structures.

Caption: Proposed synthesis of spirocyclic heterocycles.

Experimental Protocols

The following are generalized experimental protocols for the key transformations described above. Researchers should optimize these conditions for specific substrates.

Protocol 1: General Procedure for C4-Alkylation of this compound

-

Materials: this compound, sodium hydride (NaH) or other suitable base, alkyl halide (R-X), anhydrous tetrahydrofuran (THF), ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator.

-

Procedure: a. To a stirred suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise. b. Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases. c. Cool the mixture back to 0 °C and add the alkyl halide (1.1 eq) dropwise. d. Stir the reaction at room temperature overnight. e. Quench the reaction by the slow addition of water. f. Extract the aqueous layer with ethyl acetate (3 x 50 mL). g. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for the Synthesis of Fused Pyrazole Derivatives

-

Materials: this compound or its C4-substituted derivative, hydrazine or substituted hydrazine (R-NHNH₂), ethanol, glacial acetic acid (catalytic amount), reflux condenser.

-